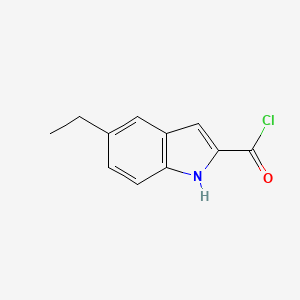

5-Ethyl-1h-indole-2-carbonyl chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

832699-10-2 |

|---|---|

分子式 |

C11H10ClNO |

分子量 |

207.65 g/mol |

IUPAC 名称 |

5-ethyl-1H-indole-2-carbonyl chloride |

InChI |

InChI=1S/C11H10ClNO/c1-2-7-3-4-9-8(5-7)6-10(13-9)11(12)14/h3-6,13H,2H2,1H3 |

InChI 键 |

RLKBFPGQFQJVDD-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC2=C(C=C1)NC(=C2)C(=O)Cl |

产品来源 |

United States |

Contextual Overview of 5 Ethyl 1h Indole 2 Carbonyl Chloride in Contemporary Organic Chemistry Research

Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry

The indole ring system is a paramount heterocyclic scaffold in the fields of medicinal chemistry, agrochemicals, and materials science. acs.org This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. acs.orgresearchgate.net Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids. researchgate.net

The indole scaffold's prevalence in biologically active molecules has made it a "privileged structure" in drug discovery. chemicalbook.com Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor contribute to its ability to interact with a wide range of biological targets. Consequently, the development of synthetic methodologies for the construction and functionalization of the indole nucleus remains an active and important area of chemical research. acs.orgresearchgate.net The introduction of various substituents onto the indole core allows for the fine-tuning of a molecule's pharmacological profile, making substituted indoles a cornerstone of many drug development programs.

Role of Acyl Chlorides as Activated Carboxylic Acid Derivatives

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids, where the hydroxyl group of the carboxylic acid is replaced by a chloride atom. researchgate.netnih.gov This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides susceptible to attack by a wide variety of nucleophiles. mdpi.com

This high reactivity makes acyl chlorides exceptionally useful intermediates in organic synthesis. researchgate.net They are commonly employed to introduce an acyl group into other molecules through reactions such as:

Esterification: Reaction with alcohols to form esters. nih.gov

Amidation: Reaction with amines to form amides. nih.gov

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. researchgate.net

The conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride is a common strategy to facilitate otherwise difficult transformations. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used for this purpose. nih.gov The reactivity of acyl chlorides makes them pivotal building blocks for the synthesis of complex molecules.

Historical and Current Research Trajectories for Indole-2-carbonyl Chlorides

The chemistry of indole-2-carbonyl chlorides is intrinsically linked to their precursors, indole-2-carboxylic acids. The synthesis of indole-2-carboxylic acids and their esters has been a subject of research for over a century, with the Fischer indole synthesis being a classical and widely used method. rsc.org More contemporary methods continue to be developed for more efficient and versatile access to these core structures.

The conversion of indole-2-carboxylic acids to their corresponding acyl chlorides is a standard synthetic transformation, often achieved by treatment with reagents like oxalyl chloride or thionyl chloride in an inert solvent, sometimes with a catalytic amount of dimethylformamide (DMF). chemicalbook.commdpi.com These resulting indole-2-carbonyl chlorides are not typically isolated and stored long-term due to their reactivity but are rather generated in situ and used immediately in subsequent reactions.

Current research involving indole-2-carbonyl chlorides and their derivatives, such as indole-2-carboxamides, is heavily focused on medicinal chemistry. For example, various substituted indole-2-carboxamides have been synthesized and evaluated for their potential as:

Antitubercular agents

Antiproliferative agents for cancer treatment

Antiplasmodial agents for malaria

TRPV1 agonists for pain management

The general synthetic approach often involves the preparation of a substituted indole-2-carboxylic acid, its conversion to the acyl chloride, and subsequent reaction with a desired amine to generate a library of amide derivatives for biological screening. nih.govmdpi.comacs.org This highlights the role of compounds like 5-Ethyl-1H-indole-2-carbonyl chloride as key intermediates in the discovery of new therapeutic agents.

Scope and Limitations of Existing Methodologies Pertaining to this compound

The synthesis of this compound would logically begin with the preparation of its corresponding carboxylic acid, 5-ethyl-1H-indole-2-carboxylic acid. While specific literature on the synthesis of this exact precursor is not abundant, its preparation can be inferred from established indole synthesis methodologies. For instance, a Fischer indole synthesis using a p-ethylphenylhydrazine and a pyruvate (B1213749) derivative would be a plausible route.

Once 5-ethyl-1H-indole-2-carboxylic acid is obtained, its conversion to this compound is straightforward using standard chlorinating agents. A common and effective method involves reacting the carboxylic acid with oxalyl chloride and a catalytic amount of DMF in a solvent like dichloromethane (B109758). chemicalbook.com

The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of amides and esters at the 2-position of the indole ring. The ethyl group at the 5-position serves as a lipophilic substituent that can influence the biological activity and pharmacokinetic properties of the final compounds. Research on related 5-substituted-indole-2-carboxamides has shown that substituents on the indole ring are crucial for activity. acs.org

Precision Synthesis Methodologies for 5 Ethyl 1h Indole 2 Carbonyl Chloride

Synthesis of Key Precursors: 5-Ethyl-1H-indole-2-carboxylic Acid

The foundational step in producing 5-Ethyl-1H-indole-2-carbonyl chloride is the synthesis of its corresponding carboxylic acid. This involves first forming the 5-ethylindole (B1590493) heterocyclic system and then introducing a carboxyl group at the 2-position. Several classical and modern synthetic routes can be adapted for this purpose, often building the carboxyl functionality directly into the cyclization strategy.

Classical and Modern Approaches to 5-Ethylindole Ring Formation

The formation of the substituted indole (B1671886) ring is a cornerstone of heterocyclic chemistry, with several named reactions being applicable to the synthesis of the 5-ethylindole scaffold.

Fischer Indole Synthesis: This is one of the most traditional and versatile methods for indole synthesis. wikipedia.org The process involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the synthesis of ethyl 5-ethyl-1H-indole-2-carboxylate, the logical starting materials would be 4-ethylphenylhydrazine and ethyl pyruvate (B1213749). The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization under acidic conditions to form the indole ring. alfa-chemistry.com Various acids, including Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂, can be used as catalysts. wikipedia.org A general patent describes this approach for various substituted indoles, achieving yields around 64% with product purities exceeding 97%. google.com

Reissert Indole Synthesis: This method provides a direct route to indole-2-carboxylic acids from o-nitrotoluenes. wikipedia.org For the target molecule, the synthesis would commence with 4-ethyl-2-nitrotoluene. The first step is a condensation reaction with diethyl oxalate (B1200264) in the presence of a strong base, like potassium ethoxide, to yield ethyl 4-ethyl-2-nitrophenylpyruvate. researchgate.netwikipedia.org This intermediate then undergoes reductive cyclization, commonly using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia, to form 5-ethyl-1H-indole-2-carboxylic acid directly. researchgate.netwikipedia.orgresearchgate.net

Japp-Klingemann Reaction: This reaction is a powerful tool for creating the necessary phenylhydrazone intermediate for the Fischer indole synthesis, starting from a β-keto-ester and an aryl diazonium salt. wikipedia.org To synthesize the precursor for 5-ethyl-1H-indole-2-carboxylic acid, a diazonium salt prepared from 4-ethylaniline (B1216643) would be reacted with a β-keto-ester like ethyl 2-methylacetoacetate. researchgate.net The reaction typically results in the elimination of a functional group (e.g., the acetyl group) and the formation of a hydrazone, which can then be cyclized under acidic conditions (Fischer synthesis) to yield ethyl 5-ethyl-1H-indole-2-carboxylate. wikipedia.orgresearchgate.net This combined Japp-Klingemann/Fischer approach is a key part of processes developed for other 5-substituted indole-2-carboxylic acids. acs.org

Once the ethyl ester, ethyl 5-ethyl-1H-indole-2-carboxylate, is obtained through one of these methods, it is converted to the carboxylic acid via alkaline hydrolysis, typically using aqueous sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. orgsyn.orgmdpi.com

| Synthesis Method | Key Starting Materials | Intermediate Product | Key Features | Typical Catalysts/Reagents |

|---|---|---|---|---|

| Fischer Indole Synthesis | 4-Ethylphenylhydrazine, Ethyl pyruvate | Ethyl pyruvate 4-ethylphenylhydrazone | Versatile and widely used; direct formation of the indole ester. wikipedia.orgalfa-chemistry.com | HCl, H₂SO₄, ZnCl₂, Polyphosphoric acid wikipedia.org |

| Reissert Indole Synthesis | 4-Ethyl-2-nitrotoluene, Diethyl oxalate | Ethyl 4-ethyl-2-nitrophenylpyruvate | Directly yields the indole-2-carboxylic acid after reductive cyclization. researchgate.netwikipedia.org | Base: KOEt; Reducing agent: Zn/AcOH, FeSO₄/NH₃ researchgate.netwikipedia.org |

| Japp-Klingemann Reaction | 4-Ethylaniline, Ethyl 2-methylacetoacetate | Hydrazone intermediate | Forms the hydrazone precursor for a subsequent Fischer cyclization. wikipedia.orgresearchgate.net | NaNO₂/HCl (for diazotization), then acid for cyclization. researchgate.net |

Carboxylation Strategies for the 2-Position of 5-Ethylindole

While it is possible to synthesize 5-ethylindole first and then attempt carboxylation, this is generally a less efficient strategy. Direct carboxylation of an existing indole ring can be challenging and may lead to mixtures of products. The synthetic routes described above (Fischer, Reissert, and Japp-Klingemann) are superior as they incorporate the carboxyl group (or its ester precursor) into the ring-forming sequence itself. By using precursors like ethyl pyruvate or diethyl oxalate, the carboxyl functionality is precisely installed at the desired C2 position during the cyclization process, ensuring high regioselectivity. alfa-chemistry.comwikipedia.orgorgsyn.org

Conversion of Carboxylic Acid to Acyl Chloride

The final stage of the synthesis is the conversion of the stable 5-Ethyl-1H-indole-2-carboxylic acid into the more reactive this compound. This transformation is a standard procedure in organic synthesis, but the choice of chlorinating agent, solvent, and catalyst can significantly impact the yield and purity of the final product, especially with a potentially sensitive indole nucleus.

Chlorinating Agents and Their Optimization (e.g., Thionyl Chloride, Oxalyl Chloride, Phosphorus Pentachloride)

Several reagents are commonly employed for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.com

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. masterorganicchemistry.com In a reported synthesis of ethyl 1H-indole-2-carboxylate, the intermediate indole-2-carbonyl chloride was formed by dissolving indole-2-carboxylic acid in SOCl₂ at 0°C and stirring for one hour before removal of the excess reagent. nih.gov Optimization often involves using thionyl chloride as both the reagent and the solvent or using an inert co-solvent.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective, albeit milder and more expensive, chlorinating agent. researchgate.net Its reactions are often cleaner and proceed under milder conditions than those with thionyl chloride. A key advantage is that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous. This conversion is almost always catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.orgnih.gov The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species. researchgate.net This method has been successfully used for indole-containing acetic acids, where the acid is treated with oxalyl chloride and catalytic DMF in a solvent like dichloromethane (B109758) (CH₂Cl₂) at 0°C to room temperature. nih.gov

Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful and highly reactive chlorinating agent that readily converts carboxylic acids to acyl chlorides. chemguide.co.uk The reaction produces phosphorus oxychloride (POCl₃) and HCl as byproducts. chemguide.co.uk The formation of the very stable P=O bond in POCl₃ is a strong driving force for the reaction. chemtube3d.com While effective, its high reactivity may require careful temperature control to avoid unwanted side reactions with the electron-rich indole ring.

Solvent Selection and Reaction Condition Influence

The choice of solvent is critical for controlling the reaction rate and minimizing side reactions. For reactions with thionyl chloride, it can be used neat (as the solvent itself) or with inert solvents like toluene (B28343) or dichloromethane. researchgate.net When using oxalyl chloride, chlorinated solvents such as dichloromethane (CH₂Cl₂) are common, as they are inert to the reagents and facilitate easy workup. orgsyn.orgnih.gov Reaction temperatures are often kept low initially (e.g., 0°C) and then allowed to warm to room temperature to ensure controlled conversion. nih.gov The complete removal of the solvent and any excess chlorinating agent under reduced pressure is crucial before using the crude acyl chloride in subsequent steps, as these reagents are highly reactive.

Catalytic Methods for Enhanced Efficiency

As mentioned, the conversion of carboxylic acids to acyl chlorides using oxalyl chloride is significantly enhanced by a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org The catalyst works by forming a Vilsmeier-type intermediate with the chlorinating agent, which is much more reactive towards the carboxylic acid. This catalytic approach allows the reaction to proceed quickly and efficiently under mild conditions, often at room temperature, which is beneficial for substrates containing sensitive functional groups like the indole ring. nih.govrsc.org

| Chlorinating Agent | Typical Conditions | Byproducts | Advantages | Considerations |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in inert solvent (e.g., Toluene), often refluxed. researchgate.net | SO₂(g), HCl(g) | Cost-effective; gaseous byproducts simplify purification. masterorganicchemistry.com | Can be harsh; may require higher temperatures. |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), 0°C to RT, catalytic DMF. orgsyn.orgnih.gov | CO₂(g), CO(g), HCl(g) | Milder conditions, clean reaction, all gaseous byproducts. orgsyn.org | More expensive than SOCl₂; requires a catalyst for efficiency. researchgate.net |

| Phosphorus Pentachloride (PCl₅) | Inert solvent or neat, often at room temperature. | POCl₃(l), HCl(g) | Very reactive and effective. chemguide.co.uk | High reactivity may cause side reactions; liquid byproduct (POCl₃) requires separation. chemguide.co.uk |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are integral to developing sustainable chemical processes. For the synthesis of this compound, these principles can be applied to the formation of the core indole structure and its subsequent conversion to the target acyl chloride. The synthesis typically proceeds in two stages: first, the construction of the 5-Ethyl-1H-indole-2-carboxylic acid precursor, followed by its conversion to this compound, often using a chlorinating agent like oxalyl chloride or thionyl chloride. chemicalbook.comnih.gov

The adoption of solvent-free or reduced-solvent conditions is a cornerstone of green chemistry, aiming to minimize the environmental impact associated with volatile organic compounds (VOCs).

Precursor Synthesis: Traditional indole syntheses, such as the Fischer indole synthesis, often rely on high-boiling point solvents. rsc.org However, advancements have demonstrated the feasibility of performing such reactions under solvent-free conditions, often aided by microwave irradiation. organic-chemistry.org For instance, the Bischler indole synthesis can be carried out in a solid-state reaction, offering a greener alternative. organic-chemistry.org Another approach involves the condensation of indoles with carbonyl compounds using a mild and efficient catalyst like silica (B1680970) chloride under solvent-free conditions. cdnsciencepub.comresearchgate.net These methodologies could be adapted for the synthesis of the 5-ethyl-1H-indole precursor, significantly reducing solvent waste.

Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride typically uses a solvent like dichloromethane (CH2Cl2) to suspend the starting material. chemicalbook.com While a completely solvent-free system for this step is challenging due to the nature of the reagents, the principle of solvent reduction can be applied. Utilizing high-concentration reaction mixtures or exploring alternative, greener solvents with better recovery and lower toxicity profiles are key strategies.

Table 1: Comparison of Solvent Use in Indole Synthesis Methodologies

| Methodology | Solvent System | Green Chemistry Advantage |

|---|---|---|

| Traditional Fischer Indole Synthesis | High-boiling organic solvents (e.g., acetic acid, polyphosphoric acid) | - |

| Microwave-Assisted Bischler Synthesis | Solvent-free (solid-state) | Eliminates solvent waste, reduces reaction time. organic-chemistry.org |

| Silica Chloride Catalyzed Condensation | Solvent-free | High yields, short reaction times, and operational simplicity. cdnsciencepub.com |

| Acyl Chloride Formation (Conventional) | Chlorinated solvents (e.g., CH2Cl2) | - |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Maximizing atom economy is crucial for minimizing waste.

The synthesis of this compound from 5-Ethyl-1H-indole-2-carboxylic acid using oxalyl chloride exemplifies a reaction with moderate atom economy.

Reaction: C₁₁H₁₁NO₂ + (COCl)₂ → C₁₁H₁₀ClNO + CO + CO₂ + HCl

The byproducts in this reaction are gaseous (carbon monoxide, carbon dioxide, and hydrogen chloride), which simplifies purification but contributes to waste if not properly managed or utilized. Alternative chlorinating agents can be considered, but they often present similar or worse atom economy profiles. For example, using thionyl chloride (SOCl₂) produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

Table 2: Atom Economy Calculation for Acyl Chloride Formation

| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

|---|---|---|---|---|---|

| 5-Ethyl-1H-indole-2-carboxylic acid | C₁₁H₁₁NO₂ | 189.21 | This compound | C₁₁H₁₀ClNO | 207.66 |

| Oxalyl chloride | (COCl)₂ | 126.93 | |||

| Total Reactant Mass | 316.14 | Total Product Mass | 207.66 |

| Atom Economy (%) | | | (207.66 / 316.14) * 100 | ≈ 65.7% | |

The use of recyclable catalysts is a key green chemistry principle that reduces waste and process costs. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.

Friedel-Crafts Reactions: Catalytic asymmetric Friedel-Crafts reactions are a powerful, atom-economical method for functionalizing indoles. acs.orgnih.gov Research has shown that catalysts can be immobilized on solid supports, such as amphiphilic resins, allowing for their recovery and reuse multiple times without significant loss of activity, even in aqueous media. mdpi.com

Magnetically Recyclable Catalysts: For reactions such as the alkylation of indoles, magnetically separable catalysts like copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been developed. These catalysts are highly efficient and can be recovered using an external magnet for at least five cycles without a significant drop in catalytic performance. researchgate.net

Metal Nanoparticles: Supported gold nanoparticles have been successfully used for indole synthesis via hydroamination, offering the advantage of easy catalyst recycling. mdpi.com

Continuous Flow Chemistry Approaches for this compound Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.govrsc.org The production of indole derivatives is well-suited to this technology. mdpi.comresearchgate.net

Microreactors, with their high surface-area-to-volume ratio, enable rapid heat and mass transfer, allowing for precise control over reaction conditions such as temperature and pressure. This leads to significant process intensification.

Enhanced Safety and Reaction Conditions: Many indole syntheses, like the Fischer method, can be highly exothermic or require high temperatures. uc.pt In a microreactor, the small reaction volume minimizes the risks associated with thermal runaways. It also allows for operating at temperatures and pressures that would be unsafe in large batch reactors, often leading to dramatically reduced reaction times and higher yields. mdpi.com For example, a Fischer indole synthesis that takes hours in batch can be completed in minutes or even seconds in a continuous flow system. mdpi.com

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. rsc.org A potential flow synthesis for this compound could involve the formation of the 5-ethyl-indole precursor in one reactor module, which then flows directly into a second module where it is mixed with a chlorinating agent to form the final product. This approach improves efficiency and reduces manual handling of potentially hazardous intermediates. nih.gov

Table 3: Process Intensification via Continuous Flow for Indole Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes mdpi.com |

| Temperature Control | Difficult, potential for hot spots | Precise and uniform |

| Safety | Risk of thermal runaway, handling of hazardous intermediates | Inherently safer due to small volumes, in-situ generation possible rsc.org |

| Productivity | Limited by reactor size | High throughput (e.g., grams per hour from a lab-scale setup) uc.pt |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Scaling up a chemical process from the lab to industrial production is a major challenge in batch chemistry. Continuous flow processes offer a more straightforward path to scale-up.

Numbering-Up vs. Scaling-Up: Instead of increasing the size of the reactor (scaling-up), which can alter the favorable heat and mass transfer properties, flow processes are typically scaled by "numbering-up." This involves running multiple microreactors in parallel to achieve the desired production volume. This approach ensures that the optimized reaction conditions developed on a lab scale are maintained during large-scale production.

Industrial Viability: The ability to perform multi-step syntheses in a continuous fashion, coupled with improved safety and efficiency, makes flow chemistry highly attractive for the industrial production of fine chemicals and pharmaceutical intermediates like this compound. rsc.org A design-of-experiments (DoE) approach can be used to systematically optimize flow parameters (flow rate, temperature, pressure, catalyst) to achieve high productivity and yield, making the process industrially robust. nih.gov For instance, an optimized flow process for a Reissert indole synthesis intermediate was able to produce over 11 grams of product in under 7 hours on a lab scale, demonstrating the potential for high throughput. nih.gov

The adoption of these advanced synthesis methodologies holds the promise of making the production of this compound and other valuable indole derivatives more efficient, safer, and environmentally sustainable.

Reactivity and Mechanistic Investigations of 5 Ethyl 1h Indole 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for 5-Ethyl-1H-indole-2-carbonyl chloride is nucleophilic acyl substitution. Acyl chlorides are the most reactive of the carboxylic acid derivatives, readily reacting with a wide range of nucleophiles. libretexts.org The reaction proceeds via a characteristic two-step addition-elimination mechanism. khanacademy.org Initially, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is transient and rapidly collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl double bond and yield the final substituted product. libretexts.orgyoutube.com

The reaction of this compound with primary or secondary amines and anilines is an efficient method for the synthesis of 5-ethyl-1H-indole-2-carboxamides. This aminolysis reaction is typically rapid and exothermic. chemistrysteps.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, or by using an excess of the amine reactant itself. chemistrysteps.comfishersci.it This drives the reaction to completion and prevents the protonation of the amine nucleophile.

Table 1: Illustrative Amide Formation Reactions

| Nucleophile | Product |

| Aniline | N-phenyl-5-ethyl-1H-indole-2-carboxamide |

| Diethylamine | N,N,5-triethyl-1H-indole-2-carboxamide |

| Benzylamine | N-benzyl-5-ethyl-1H-indole-2-carboxamide |

Esterification occurs when this compound is treated with an alcohol or a phenol. chemguide.co.uk This alcoholysis proceeds readily to form the corresponding 5-ethyl-1H-indole-2-carboxylate esters. Similar to amide formation, a weak base like pyridine is commonly added to the reaction mixture. The base serves to catalyze the reaction and to scavenge the HCl generated, preventing potential acid-catalyzed side reactions. chemguide.co.uk The reaction is highly efficient for primary and secondary alcohols.

Table 2: Illustrative Esterification Reactions

| Nucleophile | Product |

| Methanol | Methyl 5-ethyl-1H-indole-2-carboxylate |

| Phenol | Phenyl 5-ethyl-1H-indole-2-carboxylate |

| Isopropanol | Isopropyl 5-ethyl-1H-indole-2-carboxylate |

In a reaction analogous to esterification, thioesters are synthesized from the reaction of this compound with thiols (mercaptans). chemistrysteps.com The reaction can be performed with the thiol directly, often in the presence of a base, or more efficiently with a pre-formed thiolate salt (e.g., sodium thiolate). wikipedia.org The use of a thiolate enhances the nucleophilicity of the sulfur atom, leading to a rapid and clean conversion to the S-alkyl or S-aryl 5-ethyl-1H-indole-2-carbothioate. While less common, the synthesis of selenoesters can be achieved through similar pathways by employing selenols or their corresponding selenolates as nucleophiles.

Table 3: Illustrative Thioester Synthesis

| Nucleophile | Product |

| Ethanethiol | S-ethyl 5-ethyl-1H-indole-2-carbothioate |

| Thiophenol | S-phenyl 5-ethyl-1H-indole-2-carbothioate |

Electrophilic Acylation Reactions

While the acyl chloride moiety is a powerful electrophile itself, the indole (B1671886) ring of this compound is an electron-rich aromatic system that can act as a nucleophile in electrophilic substitution reactions. This dual reactivity allows for both intermolecular and intramolecular acylation events, typically under Friedel-Crafts conditions.

The indole nucleus is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic and therefore the primary site of attack. researchgate.netorgsyn.org In the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnO), this compound can act as an acylating agent for other aromatic compounds. nih.govresearchgate.net

More significantly, intermolecular self-acylation can occur, where one molecule of the indole acylates another. The electrophile, an acylium ion (or its complex with the Lewis acid), is generated from the carbonyl chloride functional group and subsequently attacks the electron-rich C-3 position of a second indole molecule. This would lead to the formation of a di-indolyl ketone. This type of reaction is a known pathway for indole derivatives under Friedel-Crafts conditions. nih.gov

Table 4: Illustrative Friedel-Crafts Acylation Reactions

| Reactants | Catalyst | Product |

| This compound + Benzene (B151609) | AlCl₃ | (5-Ethyl-1H-indol-2-yl)(phenyl)methanone |

| 2 x this compound (Self-acylation) | SnCl₄ | Bis(5-ethyl-1H-indol-2-yl)methanone (via acylation at C-3 of second indole) |

Intramolecular Friedel-Crafts reactions are a powerful tool for the construction of fused-ring systems. If the nitrogen of the indole ring is substituted with a group containing an aromatic ring connected by a flexible linker of appropriate length, an intramolecular cyclization can be initiated. encyclopedia.pubmdpi.com For instance, if the indole nitrogen of a 5-ethyl-1H-indole-2-carbonyl precursor were functionalized with a phenoxyethyl group, treatment with a strong acid or Lewis acid could promote the carbonyl group to acylate the tethered phenyl ring, leading to a new polycyclic heteroaromatic structure. Such cyclizations are pivotal in the synthesis of complex natural products and other bioactive molecules. mdpi.comacs.org

Table 5: Hypothetical Intramolecular Cyclization

| Precursor | Conditions | Product |

| 1-(2-Phenoxyethyl)-5-ethyl-1H-indole-2-carbonyl chloride | Lewis Acid (e.g., AlCl₃) | Fused polycyclic ketone via intramolecular electrophilic acylation |

Cross-Coupling and Organometallic Reactions

As an acyl chloride, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions and is highly reactive towards common organometallic nucleophiles. These reactions provide powerful methods for the synthesis of complex ketone derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. Acyl chlorides are particularly effective electrophiles in these transformations due to the facile oxidative addition of the carbon-chlorine bond to a palladium(0) center.

Sonogashira Coupling: The acyl Sonogashira reaction facilitates the coupling of an acyl chloride with a terminal alkyne to produce an alkynyl ketone, also known as a ynone. mdpi.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with an acylpalladium(II) intermediate, followed by reductive elimination to yield the product. libretexts.org For this compound, this reaction provides a direct route to various 2-alkynoyl-5-ethylindoles. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Suzuki Coupling: In a carbonylative Suzuki-type reaction, this compound can be coupled with organoboron reagents, such as boronic acids or their esters, to form aryl, heteroaryl, or vinyl ketones. The reaction proceeds via an acylpalladium(II) intermediate which undergoes transmetalation with the organoboron compound, followed by reductive elimination. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation or homo-coupling. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While typically applied to aryl or vinyl halides, an acyl variant can be envisioned where the acylpalladium(II) intermediate, formed from this compound, undergoes migratory insertion with an alkene. Subsequent β-hydride elimination would lead to the formation of an α,β-unsaturated ketone. This provides a method for the vinylation of the carbonyl group. thieme-connect.de

The following table summarizes representative conditions for these palladium-catalyzed acylations, based on analogous reactions with other aryl and heteroaryl acyl chlorides.

| Coupling Reaction | Typical Catalyst System | Base | Solvent | Product Type |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | Alkynyl Ketone |

| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene (B28343) | Aryl/Vinyl Ketone |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N, NaOAc | DMF, MeCN | α,β-Unsaturated Ketone |

Organomagnesium (Grignard) and organolithium reagents are powerful carbon-based nucleophiles that readily react with highly electrophilic acyl chlorides. wikipedia.org

The reaction of this compound with one equivalent of a Grignard or organolithium reagent leads to the formation of a ketone through a nucleophilic acyl substitution mechanism. libretexts.org The reaction proceeds via a tetrahedral alkoxide intermediate which subsequently collapses to expel the chloride leaving group, yielding the corresponding 2-acyl-5-ethylindole. youtube.com

A significant challenge in these reactions is preventing a second nucleophilic addition. libretexts.org The ketone product is also an electrophile and can react with a second equivalent of the organometallic reagent to form a tertiary alcohol after acidic workup. To favor the formation of the ketone, reactions are often carried out at low temperatures (-78 °C) with careful control of stoichiometry. wisc.edu Alternatively, less reactive organometallic reagents, such as organocuprates (Gilman reagents), which are typically prepared from organolithium precursors, can be used to selectively synthesize ketones from acyl chlorides with minimal over-addition. libretexts.org

The table below illustrates the expected products from the reaction of this compound with various common organometallic reagents under conditions optimized for ketone synthesis.

| Organometallic Reagent | Formula | Expected Ketone Product |

| Methylmagnesium bromide | CH₃MgBr | 2-Acetyl-5-ethyl-1H-indole |

| Phenyl lithium | C₆H₅Li | 2-Benzoyl-5-ethyl-1H-indole |

| Vinylmagnesium bromide | CH₂=CHMgBr | 5-Ethyl-2-(prop-2-enoyl)-1H-indole |

| Lithium dimethylcuprate | (CH₃)₂CuLi | 2-Acetyl-5-ethyl-1H-indole |

Advanced Mechanistic Studies of Reaction Pathways

While specific mechanistic studies on this compound are not extensively reported, its reactivity can be understood by applying advanced analytical techniques to its core reactions. Such studies are crucial for optimizing reaction conditions, controlling selectivity, and discovering novel transformations.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.org A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step, while a secondary KIE results from isotopic substitution at a position not directly involved in bond cleavage. wikipedia.org

For reactions involving this compound, KIE studies could provide significant insights:

In a Sonogashira coupling with a deuterated alkyne (R-C≡C-D), a primary KIE (kH/kD > 1) would suggest that the cleavage of the C-H bond is part of the rate-determining step. osti.gov

A chlorine KIE (k³⁵Cl/k³⁷Cl) could be measured to probe the oxidative addition step in palladium-catalyzed couplings. A significant KIE would indicate that the C-Cl bond cleavage is kinetically relevant. researchgate.net

A carbon-13 KIE at the carbonyl carbon could elucidate the nature of the transition state during nucleophilic attack by Grignard or organolithium reagents.

The direct observation and characterization of transient species in a reaction pathway offer definitive proof of a proposed mechanism.

Palladium-Catalyzed Reactions: The key reactive intermediate in the cross-coupling reactions of this compound is the acylpalladium(II) complex, [R-C(O)-Pd(II)-Cl(L)₂]. This species is formed via the oxidative addition of the C-Cl bond to a Pd(0) catalyst. wikipedia.org Subsequent intermediates depend on the specific coupling reaction and include transmetalation complexes in Suzuki couplings or π-alkyne complexes in Sonogashira reactions. These intermediates can potentially be characterized using techniques like ³¹P NMR spectroscopy if phosphine (B1218219) ligands are employed, or under cryogenic conditions to slow down the catalytic turnover.

Organometallic Reactions: In reactions with Grignard or organolithium reagents, the primary reactive intermediate is the tetrahedral alkoxide formed after the initial nucleophilic attack on the carbonyl carbon. libretexts.org While generally short-lived, these intermediates can sometimes be observed at low temperatures using ¹³C NMR spectroscopy. Their stability and rate of collapse to the ketone product are crucial factors in determining the reaction's outcome.

The electronic properties of the substituents on the indole ring play a critical role in modulating the reactivity of this compound.

5-Ethyl Group: As an alkyl group, the ethyl substituent at the C5 position is weakly electron-donating through an inductive effect. This effect slightly increases the electron density of the indole aromatic system. This increased electron density could potentially accelerate the rate of oxidative addition to the palladium(0) catalyst compared to an unsubstituted analogue, as the indole ring becomes a better electron donor to the metal center.

2-Carbonyl Chloride Group: The acyl chloride group at the C2 position is strongly electron-withdrawing. This has two major consequences: it significantly deactivates the indole ring towards electrophilic attack, and it renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Applications of 5 Ethyl 1h Indole 2 Carbonyl Chloride As a Synthetic Building Block

Synthesis of Diverse Indole-Containing Heterocyclic Systems

The 5-ethyl-1H-indole-2-carbonyl moiety is a valuable precursor for the synthesis of a variety of heterocyclic compounds, where the indole (B1671886) core is either functionalized or serves as a foundation for building more elaborate fused and spirocyclic systems.

Functionalization of the Indole Core

The primary application of 5-Ethyl-1H-indole-2-carbonyl chloride lies in its ability to acylate a wide range of nucleophiles, thereby functionalizing the indole core at the 2-position. This reactivity is fundamental to the synthesis of numerous indole derivatives. A common synthetic strategy involves the conversion of the corresponding 5-ethyl-1H-indole-2-carboxylic acid into the more reactive acyl chloride, often in situ, followed by reaction with amines or other nucleophiles to form amides and other carbonyl derivatives. nih.govresearchgate.net

A key transformation that highlights the utility of this building block is the synthesis of carbohydrazides. By reacting the ester precursor, ethyl 5-ethyl-1H-indole-2-carboxylate, with hydrazine (B178648) hydrate, 5-ethyl-1H-indole-2-carbohydrazide can be prepared. This carbohydrazide (B1668358) is a versatile intermediate for the construction of various five-membered heterocycles. researchgate.netmdpi.com

For instance, the reaction of indole-2-carbohydrazides with carbon disulfide in the presence of a base leads to the formation of 5-(indol-2-yl)-1,3,4-oxadiazole-2-thiols. researchgate.net While not explicitly demonstrated for the 5-ethyl derivative, this established methodology is applicable. Similarly, treatment of indole-2-carbohydrazides with various reagents can yield other important heterocyclic systems such as 1,2,4-triazoles and other oxadiazole derivatives. researchgate.netnih.gov The general synthetic pathways often involve the initial formation of an acyl hydrazide, which then undergoes cyclization with appropriate reagents. nih.goveurekaselect.com

The synthesis of pyrazole-containing indoles can also be envisioned starting from this compound. The reaction with hydrazine derivatives would yield hydrazones, which can then cyclize to form the pyrazole (B372694) ring. mdpi.com

Table 1: Synthesis of Heterocycles from Indole-2-Carbohydrazide Precursors

| Starting Material | Reagent | Product Heterocycle |

|---|---|---|

| Indole-2-carbohydrazide | Carbon Disulfide | 1,3,4-Oxadiazole |

| Indole-2-carbohydrazide | Substituted Benzoic Acids / POCl₃ | 1,3,4-Oxadiazole |

| Indole-2-carbohydrazide | Isothiocyanates | 1,2,4-Triazole |

| Indole-2-carbohydrazide | Dicarbonyl Compounds | Pyrazole |

Construction of Fused and Spiro Indole Derivatives

The 5-ethyl-1H-indole-2-carbonyl moiety can be elaborated to construct more complex polycyclic systems, including fused and spiro indoles.

Fused Indole Derivatives: Intramolecular cyclization reactions of appropriately substituted N-aryl-indole-2-carboxamides are a powerful strategy for the synthesis of fused indole systems. rsc.org For example, an N-(2-aminophenyl)-5-ethyl-1H-indole-2-carboxamide, synthesized from this compound and o-phenylenediamine, could undergo intramolecular cyclization to form an indole-fused benzodiazepine (B76468) derivative. While specific examples with the 5-ethyl substituent are not prevalent in the literature, the general methodology is well-established for other indole-2-carboxamides. rsc.org Carbonylative cyclization reactions also provide a route to fused indole systems, where a carbonyl group is incorporated into the newly formed ring. beilstein-journals.orgnih.gov

Spiro Indole Derivatives: The synthesis of spiro[indole-pyrrolidine] derivatives is a significant area of research. mdpi.comnih.gov Typically, these syntheses involve a 1,3-dipolar cycloaddition reaction between an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) (indole-2,3-dione) and an amino acid, with a dipolarophile. nih.govua.es To utilize this compound for this purpose, it would first need to be converted to 5-ethylisatin. This transformation would likely involve a multi-step process. Once 5-ethylisatin is obtained, it can be used as a precursor for the synthesis of various spiro[indole-pyrrolidine] derivatives. mdpi.com

Development of Scaffolds for Complex Organic Molecules

The rigid and planar structure of the indole nucleus makes it an attractive scaffold for the construction of complex organic molecules, including analogs of natural products and components for supramolecular assemblies.

Precursors for Alkaloid and Natural Product Analogs (Focusing on Synthetic Route, not Biological Activity)

Indole alkaloids are a large and structurally diverse class of natural products. rsc.org The synthesis of analogs of these complex molecules often relies on the use of functionalized indole building blocks. This compound can serve as a starting point for the synthesis of key intermediates for such analogs. For example, the synthesis of analogs of maremycin A, a diketopiperazine-containing indole alkaloid, could potentially start from a 5-ethyltryptophan derivative, which in turn could be synthesized from a 5-ethyl-1H-indole precursor. electrochemsci.orgnih.gov

The general synthetic strategies towards indole alkaloid skeletons often involve the construction of polycyclic systems fused to the indole core. nih.govescholarship.org While direct utilization of this compound in total syntheses is not widely documented, its role would be in the initial stages to provide the correctly substituted indole nucleus for further elaboration.

Components in Macrocycle and Supramolecular Chemistry

The indole N-H proton and the carbonyl group of the 5-ethyl-1H-indole-2-carbonyl moiety can participate in hydrogen bonding, making it a useful component in the design of macrocycles and supramolecular assemblies. The acylation of diamines or other bifunctional linkers with two equivalents of this compound would lead to the formation of acyclic precursors that could undergo macrocyclization. nih.gov

Metal-catalyzed macrocyclization approaches have also been developed for indole-based structures, offering another potential synthetic route. ua.es The synthesis of macrocyclic peptides containing the 5-ethyl-1H-indole-2-carbonyl unit can be envisioned, where the indole moiety provides conformational rigidity to the cyclic structure.

Material Science Applications

The electrochemical properties of indole and its derivatives have led to their investigation in the field of material science, particularly in the development of conducting polymers. The electropolymerization of indole and its 5-substituted derivatives can lead to the formation of polyindole films with interesting electrochemical and optical properties. electrochemsci.orgresearchgate.net

Studies on the electrochemical polymerization of 5-substituted indoles, such as 5-cyanoindole (B20398) and indole-5-carboxylic acid, have shown that the substituent at the 5-position can modulate the properties of the resulting polymer. electrochemsci.orgrsc.org It is therefore expected that the electropolymerization of a monomer derived from this compound, or 5-ethylindole (B1590493) itself, would yield a polymer with specific electronic and physical properties. Polyindoles and their derivatives have been explored for applications in electronic devices and sensors. electrochemsci.org The synthesis of indole-based functional polymers with well-defined structures can also be achieved through chemical polymerization methods, such as catalyst-free C-N coupling reactions. nih.gov

Functionalization of Polymeric Backbones

There is no available information detailing the use of this compound for the functionalization of polymeric backbones. This includes a lack of data on the types of polymers that could be modified, the reaction conditions employed, or the properties of any resulting functionalized polymers.

Synthesis of Monomers for Advanced Organic Materials (e.g., conjugated polymers)

Similarly, information regarding the synthesis of monomers from this compound for the creation of advanced organic materials is not present in the surveyed literature. There are no specific examples of monomers derived from this compound or their subsequent polymerization to form materials like conjugated polymers.

Due to the absence of specific research on "this compound" in the context of polymer science, no data tables or detailed research findings can be provided for the outlined sections.

Computational and Theoretical Studies of 5 Ethyl 1h Indole 2 Carbonyl Chloride

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Understanding the distribution of electrons and the nature of chemical bonds within 5-Ethyl-1H-indole-2-carbonyl chloride is crucial for predicting its behavior.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of molecules. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about molecular geometry, bond lengths, bond angles, and electronic properties.

For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, would be employed to optimize the molecular geometry and calculate various electronic parameters. A study on the related compound, 5-methoxy-1H-indole-2-carboxylic acid, utilized DFT to successfully correlate theoretical data with experimental findings, demonstrating the utility of this approach for substituted indoles. mdpi.com The ethyl group at the 5-position is an electron-donating group, which would be expected to influence the electron density distribution within the indole (B1671886) ring system. The carbonyl chloride group at the 2-position is a strong electron-withdrawing group, significantly impacting the electronic properties of the pyrrole (B145914) moiety of the indole.

Illustrative Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C(O) | 1.50 Å |

| Bond Length | C(O)-Cl | 1.80 Å |

| Bond Length | C5-C(ethyl) | 1.52 Å |

| Bond Angle | C3-C2-C(O) | 125° |

| Bond Angle | C2-C(O)-Cl | 120° |

| Dihedral Angle | N1-C2-C(O)-Cl | ~180° (anti-periplanar) |

Note: These values are hypothetical and serve as examples of what would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, making it the site of electrophilic attack. The LUMO, conversely, would be centered on the highly electrophilic carbonyl carbon of the acyl chloride group, indicating this as the site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. The electron-donating ethyl group at C5 would raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity. The electron-withdrawing carbonyl chloride group would lower the energy of the LUMO, enhancing its electrophilicity.

Illustrative FMO Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the indole ring; site of electrophilic attack. |

| LUMO | -1.2 | Centered on the carbonyl carbon of the acyl chloride; site of nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | Indicator of kinetic stability and reactivity. |

Note: These are estimated values for illustrative purposes.

Conformational Analysis and Stereochemical Implications

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its reactivity and biological activity. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for their interconversion. libretexts.org

For this compound, key rotational degrees of freedom include the bond between the indole C2 and the carbonyl carbon, and the bond between the indole C5 and the ethyl group. Rotation around the C2-C(O) bond would lead to different orientations of the carbonyl chloride group relative to the indole ring. The two primary planar conformers would be syn-periplanar and anti-periplanar, where the C=O bond is oriented towards or away from the N1-H of the indole, respectively. Steric hindrance and electronic interactions would determine the relative stability of these conformers. It is generally expected that the anti-periplanar conformer would be more stable due to reduced steric clash.

Illustrative Relative Energies of Conformers of this compound

| Conformer (re: C2-C(O) bond) | Dihedral Angle (N1-C2-C(O)-Cl) | Relative Energy (kcal/mol) |

|---|---|---|

| anti-periplanar | ~180° | 0.0 (most stable) |

| syn-periplanar | ~0° | 2.5 |

Note: These are hypothetical values to illustrate the concept of conformational energy differences.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.

Transition State Characterization and Energy Barrier Calculations

Transition state theory provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org Computational methods can be used to locate and characterize transition state structures, which are identified by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate.

A characteristic reaction of this compound is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. libretexts.org Computational studies on similar reactions have explored whether the mechanism is a concerted SN2-like process or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov For acyl chlorides, the reaction mechanism can be highly dependent on the nucleophile and reaction conditions.

Illustrative Energy Profile for a Nucleophilic Acyl Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.0 |

| Tetrahedral Intermediate | +5.0 |

| Products | -10.0 |

Note: These are hypothetical values for a representative reaction.

Solvation Models and Environmental Effects on Reactivity

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Solvation models in computational chemistry are used to account for the effects of the solvent environment. rsc.orgrsc.orgchemrxiv.orgresearchgate.netyoutube.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models involve including a number of solvent molecules in the calculation, which allows for the study of specific solute-solvent interactions, such as hydrogen bonding. The choice of solvation model depends on the specific system and the level of accuracy required. For a reaction involving charged species or a significant change in polarity, the inclusion of a solvation model is crucial for obtaining meaningful results.

QSAR Studies (Quantitative Structure-Activity Relationships) for Synthetic Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or, in the context of synthetic chemistry, their reactivity and reaction outcomes. For synthetic optimization, QSAR models can be developed to predict parameters such as reaction yield, purity, or the rate of a chemical transformation based on the structural and physicochemical properties of the reactants, reagents, and catalysts involved.

A comprehensive search of scientific literature and chemical databases was conducted to identify QSAR studies specifically focused on the synthetic optimization of this compound. This involved searching for models that correlate molecular descriptors of this compound or its precursors with outcomes of its synthesis, such as the efficiency of the carbonylation reaction of 5-ethyl-1H-indole or the conversion of the corresponding carboxylic acid to the carbonyl chloride.

Despite the broad utility of QSAR in drug discovery and toxicology, its application to the optimization of specific synthetic routes is less common and often proprietary. The search did not yield any publicly available QSAR studies specifically dedicated to the synthetic optimization of this compound. Research in this area tends to focus on the biological activities of indole derivatives rather than the optimization of their synthesis. researchgate.netnih.govmdpi.comnih.govresearchgate.netnih.govnih.govjocpr.com

While general principles of synthetic chemistry guide the preparation of acyl chlorides from carboxylic acids, for instance, using reagents like thionyl chloride or oxalyl chloride, specific QSAR models that would allow for the fine-tuning of reaction conditions based on the descriptors of the 5-ethyl-indole moiety are not described in the available literature. nih.gov

The development of such a QSAR model would typically involve:

Data Set Generation: Synthesizing a series of indole-2-carbonyl chlorides with varied substituents at the 5-position (including the ethyl group) under a range of reaction conditions.

Descriptor Calculation: Calculating a wide array of molecular descriptors for each substrate, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and topological descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that links the descriptors to the observed synthetic outcome (e.g., yield).

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

As no such studies are currently published for this compound, this remains a potential area for future research. Such a study could provide valuable insights into the factors governing the synthesis of this and related compounds, potentially leading to more efficient and optimized synthetic protocols.

Future Perspectives and Emerging Research Directions for 5 Ethyl 1h Indole 2 Carbonyl Chloride

Exploration of Novel Catalytic Systems for Acylation

The development of advanced catalytic systems for acylation reactions is a primary focus for maximizing the synthetic potential of 5-Ethyl-1H-indole-2-carbonyl chloride. Traditional methods often rely on stoichiometric Lewis acids, but research is shifting towards more sustainable and efficient alternatives. beilstein-journals.org

Current research explores a variety of novel catalysts:

Organocatalysts : Chiral isothiourea and N-heterocyclic carbenes (NHCs) are emerging as powerful organic catalysts for N-acylation reactions using acyl chlorides. dicp.ac.cn These metal-free catalysts offer high yields and enantioselectivities, presenting a significant advancement for creating stereogenic N-N axes. dicp.ac.cn

Heterogeneous Catalysts : Zinc oxide has been demonstrated as an efficient, easily handled, and reusable catalyst for the regioselective Friedel–Crafts acylation of indoles in an ionic liquid medium, providing good to high yields under mild conditions. researchgate.net

Hybrid Systems : An innovative enzyme–photocatalyst hybrid system has been developed for the C-3 acylation of indoles. acs.org This metal- and oxidant-free method operates under very mild conditions, showcasing the potential of combining biocatalysis with photochemistry for greener synthesis. acs.org

These new catalytic approaches promise to make the acylation processes involving this compound more environmentally friendly, cost-effective, and versatile.

| Catalyst Type | Example(s) | Key Advantages | Relevant Application |

| Organocatalyst | Chiral Isothiourea, N-heterocyclic carbenes (NHCs) | Metal-free, high enantioselectivity | Asymmetric N-acylation dicp.ac.cn |

| Heterogeneous | Zinc Oxide (in ionic liquid) | Reusable, mild conditions, easy handling | Regioselective C-3 Friedel-Crafts acylation researchgate.net |

| Hybrid System | Enzyme-Photocatalyst | Metal- and oxidant-free, very mild conditions | C-3 acylation of indoles acs.org |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is poised to accelerate the discovery and optimization of reactions involving this compound. These technologies allow chemists to perform a vast number of experiments in parallel, rapidly screening variables like catalysts, solvents, and temperatures. nih.govdrugtargetreview.com

Key benefits of this integration include:

Miniaturization and Efficiency : Automated platforms using techniques like acoustic droplet ejection (ADE) enable reactions on a nanomole scale. nih.gov This drastically reduces the consumption of reagents and solvents, which is particularly advantageous when working with precious or complex starting materials. nih.gov

Accelerated Optimization : HTE facilitates the rapid exploration of multiple reaction parameters, helping to identify optimal conditions for challenging transformations. drugtargetreview.com This can significantly shorten the design-make-test-analyze cycle in chemical discovery. drugtargetreview.com

Enhanced Safety and Reproducibility : Automation reduces direct human contact with potentially hazardous chemicals and improves the reliability and reproducibility of experiments. nih.govdrugtargetreview.com

Broader Chemical Space Exploration : By enabling the rapid synthesis of compound libraries, these technologies allow for a more extensive exploration of chemical space, which is critical for hit-to-lead optimization in drug discovery. drugtargetreview.comnih.gov

Continuous flow synthesis is another automated technology that offers precise control over reaction parameters, enhancing the safety and scalability of processes involving reactive intermediates like acyl chlorides. nih.gov

Bio-inspired Synthetic Approaches and Biocatalysis

Drawing inspiration from nature's synthetic machinery offers a promising frontier for the synthesis and functionalization of indole (B1671886) derivatives. Bio-inspired approaches aim to replicate the high efficiency and selectivity of enzymatic processes. For instance, research inspired by the biosynthesis of melanin (B1238610) has led to concise methods for creating polyfunctional indoles from simple precursors through the direct oxidation of C-H, N-H, and O-H bonds. nih.govresearchgate.net

Biocatalysis, which uses enzymes to drive chemical reactions, presents a green and highly selective alternative to conventional methods. rsc.org While the direct application of natural enzymes to a reactive compound like this compound may be difficult, the field of enzyme engineering is rapidly advancing. It is foreseeable that custom-designed enzymes could be developed for specific transformations, such as the stereoselective acylation of nucleophiles, providing access to valuable chiral building blocks. The development of enzyme-photocatalyst hybrid systems further underscores the potential of merging biological and chemical catalysis to achieve novel and efficient transformations under mild, environmentally friendly conditions. acs.org

Design of Next-Generation Synthetic Methodologies

Future synthetic methodologies for utilizing this compound are focused on increasing atom economy, sustainability, and the ability to construct complex molecules. A key area of development is the merger of photoredox catalysis with other catalytic systems. This approach uses visible light to generate highly reactive radical species under mild conditions, enabling novel chemical transformations. researchgate.net

The combination of photoredox and transition-metal catalysis provides a powerful platform for developing innovative and green synthetic methods. researchgate.net Such synergistic approaches could be applied to achieve, for example, regioselective C2-acylation of the indole nucleus, offering a more direct and efficient route to certain derivatives compared to traditional multi-step sequences. These next-generation methods aim to bypass the need for pre-functionalized starting materials and reduce waste, aligning with the principles of green chemistry. beilstein-journals.orgresearchgate.net

Applications in Advanced Chemical Technologies (beyond the prohibited scope)

The derivatives of this compound hold potential for use in a variety of advanced chemical technologies. The indole scaffold is a "privileged framework" that is integral to numerous natural products and functional molecules. nih.govmdpi.com Its unique electronic and structural properties make it an attractive component for the design of functional materials.

Research in materials science is actively exploring indole-based compounds for applications in areas such as organic electronics. The ability to precisely modify the indole structure, for which this compound is a key reactive intermediate, allows for the fine-tuning of the electronic and photophysical properties of these materials. The continued development of novel synthetic methods will expand the diversity of accessible indole derivatives, paving the way for the discovery of new materials with enhanced performance in advanced technological applications.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Ethyl-1H-indole-2-carbonyl chloride from its carboxylic acid precursor?

- Methodological Answer : The compound is typically synthesized via reaction of 5-Ethyl-1H-indole-2-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux. Reaction progress is monitored by TLC (30% ethyl acetate/hexane), and purification involves solvent removal under reduced pressure followed by trituration with acetone or ether to isolate the acyl chloride . Key intermediates, such as ethyl 5-chloro-1H-indole-2-carboxylate, are characterized using -NMR (e.g., δ 9.22 ppm for indole NH) and HRMS to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- -NMR : Look for the indole NH proton (δ 9–10 ppm) and ethyl group signals (δ 1.0–1.5 ppm for CH₃).

- -NMR : The carbonyl carbon (C=O) appears at ~160–165 ppm, while the indole carbons range from 110–140 ppm.

- HRMS : Confirm the molecular ion peak ([M+H]⁺) with <2 ppm error. Cross-validate with elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What are the critical safety considerations when handling this compound in laboratory environments?

- Methodological Answer : Use PPE (nitrile gloves, lab coat), respiratory protection (P95 or OV/AG filters), and work in a fume hood. Avoid aqueous environments to prevent hydrolysis. Waste must be neutralized with sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts acylation conditions to enhance the yield of this compound derivatives while minimizing side reactions?

- Methodological Answer :

- Catalyst Optimization : Use anhydrous AlCl₃ (1.0–1.2 equivalents) in 1,2-dichloroethane at 70°C. Excess catalyst may lead to over-acylation.

- Reaction Monitoring : Track progress via TLC every 2 hours; terminate the reaction at 4–6 hours to avoid side products (e.g., dimerization).

- Purification : Employ CombiFlash chromatography (0–30% ethyl acetate/hexane gradient) to isolate pure products .

Q. What strategies are effective in resolving conflicting crystallographic data during the structural elucidation of this compound complexes?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution data refinement. Analyze residual density maps to identify disordered solvent or counterions.

- Cross-Validation : Compare X-ray bond lengths/angles with DFT-calculated geometries. Validate hydrogen bonding networks using -NMR (e.g., NH proton shifts in DMSO-d₆) .

Q. In pharmacological studies, how can structure-activity relationship (SAR) models be developed for this compound derivatives based on existing anti-HIV research?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., alkyl chains, halogens) at the indole 3- or 5-positions via acyl chloride intermediates.

- Biological Assays : Test derivatives against HIV-1 reverse transcriptase (RT) using non-nucleoside inhibition assays. Correlate IC₅₀ values with steric/electronic parameters (e.g., Hammett constants) to build predictive SAR models .

Q. What methodologies should be employed to assess the stability and decomposition pathways of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at weekly intervals.

- Decomposition Analysis : Identify hydrolysis products (e.g., carboxylic acid) by LC-MS and -NMR. Use Arrhenius plots to predict shelf life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。